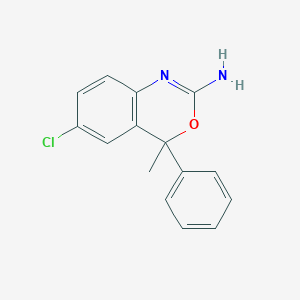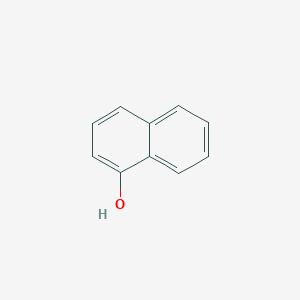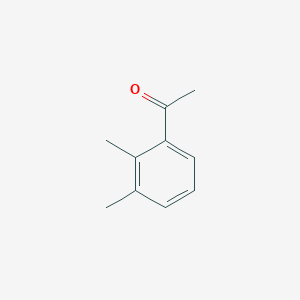
N-Déséthyl Etifoxine
Vue d'ensemble
Description
N-Desethyl Etifoxine is a heterocyclic compound that belongs to the benzoxazine family. This compound is characterized by its unique structure, which includes a benzene ring fused to an oxazine ring, with a chlorine atom at the 6th position, a methyl group at the 4th position, and a phenyl group also at the 4th position. It has garnered interest in various fields of research due to its potential biological and chemical properties.
Applications De Recherche Scientifique
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential in biological assays, particularly in the study of enzyme interactions and inhibition.
Industry: It is used in the synthesis of other chemical intermediates and fine chemicals.
Mécanisme D'action
Target of Action
The primary target of N-Desethyl Etifoxine is the GABAergic neurotransmission system . It binds directly to the β2/β3 subunits of the GABA A receptor , a different target site to benzodiazepines .
Mode of Action
N-Desethyl Etifoxine modulates the GABAergic neurotransmission system . It enhances the action of GABA, an inhibitory neurotransmitter, leading to increased inhibition of neural activity . This results in its anxiolytic, or anxiety-reducing, effects .
Biochemical Pathways
In addition to modulating GABAergic neurotransmission, N-Desethyl Etifoxine also affects the synthesis of neurosteroids . Neurosteroids are involved in various neural functions, including the modulation of GABA A receptors . The compound’s influence on these pathways contributes to its neuroprotective, neuroplastic, and anti-inflammatory properties .
Pharmacokinetics
It is known that the compound has a very low dependence potential . Unlike lorazepam, it has no effect on psychomotor performance, vigilance, or free recall .
Result of Action
The modulation of GABAergic neurotransmission and neurosteroid synthesis by N-Desethyl Etifoxine leads to a variety of effects. These include anxiolytic effects, neuroprotection, promotion of neuroplasticity, and anti-inflammatory properties .
Analyse Biochimique
Biochemical Properties
N-Desethyl Etifoxine interacts with various biomolecules in the body. It is known to bind to β2 and β3 subunits of the GABAA receptor complex . This interaction is different from that of benzodiazepines, which bind to different sites on the GABAA receptor .
Cellular Effects
It is known that its parent compound, Etifoxine, influences cell function by modulating GABAergic neurotransmission and neurosteroid synthesis . It also possesses neuroprotective, neuroplastic, and anti-inflammatory properties .
Molecular Mechanism
N-Desethyl Etifoxine exerts its effects at the molecular level through its interactions with the GABAA receptor complex and the TSPO . The TSPO is involved in the transport of cholesterol from the outer to the inner mitochondrial membrane, which is the rate-limiting step of steroidogenesis .
Metabolic Pathways
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Desethyl Etifoxine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-amino-5-chlorobenzophenone with formaldehyde and aniline under acidic conditions. The reaction proceeds through the formation of an intermediate Schiff base, which then undergoes cyclization to form the benzoxazine ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and stringent control of reaction conditions to ensure consistency and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
N-Desethyl Etifoxine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: Halogen atoms, such as chlorine, can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.
Comparaison Avec Des Composés Similaires
N-Desethyl Etifoxine can be compared with other benzoxazine derivatives and related compounds:
Diazepam: Similar to alprazolam, it is a benzodiazepine with anxiolytic and anticonvulsant properties.
These comparisons highlight the unique structural features and biological activities of N-Desethyl Etifoxine, distinguishing it from other compounds in its class.
Propriétés
IUPAC Name |
6-chloro-4-methyl-4-phenyl-3,1-benzoxazin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN2O/c1-15(10-5-3-2-4-6-10)12-9-11(16)7-8-13(12)18-14(17)19-15/h2-9H,1H3,(H2,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGSDPKVMKMOURZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=C(C=CC(=C2)Cl)N=C(O1)N)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00582856 | |
| Record name | 6-Chloro-4-methyl-4-phenyl-4H-3,1-benzoxazin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00582856 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21715-43-5 | |
| Record name | 6-Chloro-4-methyl-4-phenyl-4H-3,1-benzoxazin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00582856 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![Dibenz[b,e]oxepin-11(6H)-one](/img/structure/B195834.png)









